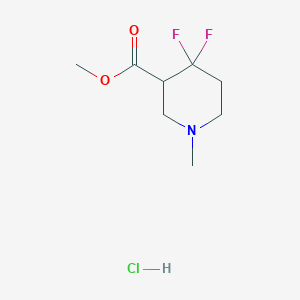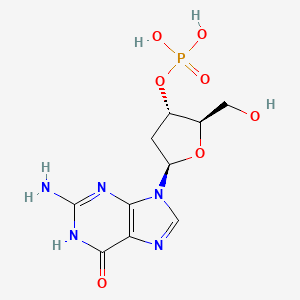
2'-Deoxyguanosine 3'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxyguanosine monophosphate (3’-dGMP) is a nucleotide analog that plays a crucial role in various biochemical processes. It is structurally similar to guanosine monophosphate but lacks an oxygen atom at the 3’ position of the ribose sugar. This modification makes 3’-dGMP a valuable tool in molecular biology and biochemistry research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-dGMP typically involves the chemical modification of guanosine monophosphate. One common method is the selective deoxygenation of the ribose sugar at the 3’ position. This process often requires the use of specific reagents and catalysts to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of 3’-dGMP can be achieved through enzymatic methods, which are more environmentally friendly and cost-effective compared to traditional chemical synthesis. Enzymatic synthesis involves the use of specific enzymes that catalyze the formation of 3’-dGMP from precursor molecules under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3’-dGMP can undergo various chemical reactions, including:
Oxidation: The oxidation of 3’-dGMP can lead to the formation of oxidized nucleotides, which are important in studying oxidative stress and DNA damage.
Reduction: Reduction reactions can modify the nucleotide, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-dGMP can produce 8-oxo-3’-dGMP, a marker of oxidative DNA damage .
Applications De Recherche Scientifique
3’-dGMP has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: 3’-dGMP is employed in studies of DNA replication and repair, as well as in the investigation of nucleotide metabolism.
Medicine: It serves as a model compound in the development of antiviral and anticancer drugs.
Industry: 3’-dGMP is used in the production of diagnostic reagents and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of 3’-dGMP involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This interference can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The molecular targets and pathways affected by 3’-dGMP include those involved in DNA replication, repair, and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyguanosine monophosphate (dGMP): Similar to 3’-dGMP but with an oxygen atom at the 3’ position.
Deoxyadenosine monophosphate (dAMP): Another nucleotide analog with a different base.
Deoxycytidine monophosphate (dCMP): A nucleotide analog with cytosine as the base
Uniqueness of 3’-dGMP
3’-dGMP is unique due to its specific structural modification, which makes it a valuable tool for studying the effects of nucleotide analogs on biological processes. Its ability to interfere with nucleic acid synthesis and metabolism sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6220-62-8 |
|---|---|
Formule moléculaire |
C10H14N5O7P |
Poids moléculaire |
347.22 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 |
Clé InChI |
QQMSZHORHNORLP-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


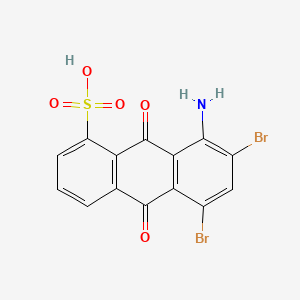
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)
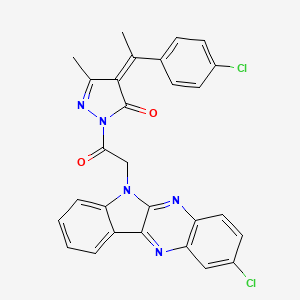

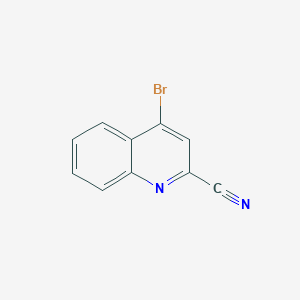
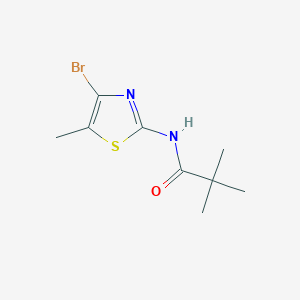
![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
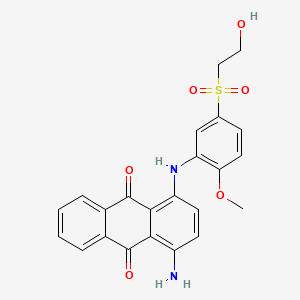

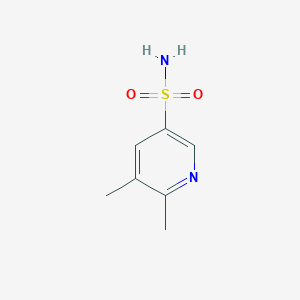
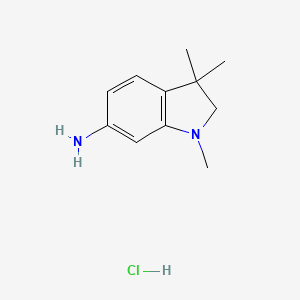
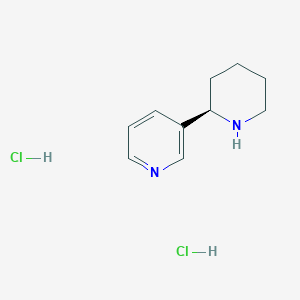
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
